![molecular formula C22H18Cl2N2O2S B12444159 2-amino-4-[5-(2,4-dichlorophenyl)thiophen-2-yl]-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile](/img/structure/B12444159.png)
2-amino-4-[5-(2,4-dichlorophenyl)thiophen-2-yl]-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-4-[5-(2,4-diclorofenil)tiofen-2-il]-7,7-dimetil-5-oxo-6,8-dihidro-4H-croman-3-carbonitrilo es un complejo compuesto orgánico que presenta una combinación única de grupos funcionales, incluyendo un grupo amino, un anillo de tiofeno y un núcleo de cromano. Este compuesto es de gran interés en el campo de la química medicinal debido a sus potenciales actividades biológicas y aplicaciones.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2-amino-4-[5-(2,4-diclorofenil)tiofen-2-il]-7,7-dimetil-5-oxo-6,8-dihidro-4H-croman-3-carbonitrilo típicamente implica reacciones orgánicas de múltiples pasos. Una ruta sintética común incluye los siguientes pasos:
Formación del Anillo de Tiofeno: El anillo de tiofeno puede sintetizarse a través de una serie de reacciones que comienzan con 2,4-diclorobenzaldehído y tiourea.
Construcción del Núcleo de Cromano: El núcleo de cromano se construye mediante una reacción de ciclización que involucra un precursor adecuado, como la 4-hidroxicumarina.
Reacciones de Acoplamiento: El anillo de tiofeno se acopla luego con el núcleo de cromano utilizando una reacción de acoplamiento cruzado catalizada por paladio, como el acoplamiento de Suzuki-Miyaura.
Modificaciones de Grupos Funcionales:
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar la optimización de las rutas sintéticas anteriores para mejorar el rendimiento y reducir los costos. Esto incluye el uso de la selección de alto rendimiento para las condiciones de reacción, así como el desarrollo de procesos de flujo continuo para mejorar la escalabilidad y la eficiencia.
Análisis De Reacciones Químicas
Tipos de Reacciones
2-amino-4-[5-(2,4-diclorofenil)tiofen-2-il]-7,7-dimetil-5-oxo-6,8-dihidro-4H-croman-3-carbonitrilo experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse utilizando reactivos como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes como el borohidruro de sodio o el hidruro de aluminio y litio.
Sustitución: Las reacciones de sustitución nucleofílica pueden introducir diferentes grupos funcionales en posiciones específicas de la molécula.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio en condiciones ácidas.
Reducción: Borohidruro de sodio en metanol.
Sustitución: Nucleófilos como aminas o tioles en presencia de una base.
Productos Principales
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir sulfóxidos o sulfonas, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
2-amino-4-[5-(2,4-diclorofenil)tiofen-2-il]-7,7-dimetil-5-oxo-6,8-dihidro-4H-croman-3-carbonitrilo tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por su potencial como inhibidor enzimático o modulador de receptores.
Industria: Utilizado en el desarrollo de nuevos materiales con propiedades electrónicas u ópticas específicas.
Mecanismo De Acción
El mecanismo de acción de 2-amino-4-[5-(2,4-diclorofenil)tiofen-2-il]-7,7-dimetil-5-oxo-6,8-dihidro-4H-croman-3-carbonitrilo implica su interacción con objetivos moleculares específicos. Estos objetivos pueden incluir enzimas, receptores o canales iónicos. El compuesto puede modular la actividad de estos objetivos uniéndose a sus sitios activos o sitios alostéricos, lo que lleva a cambios en las vías de señalización celular y las respuestas fisiológicas .
Comparación Con Compuestos Similares
Compuestos Similares
- 2-amino-4-[5-(4-clorofenil)tiofen-2-il]-7,7-dimetil-5-oxo-6,8-dihidro-4H-croman-3-carbonitrilo
- 2-amino-4-[5-(2,4-difluorofenil)tiofen-2-il]-7,7-dimetil-5-oxo-6,8-dihidro-4H-croman-3-carbonitrilo
Unicidad
La singularidad de 2-amino-4-[5-(2,4-diclorofenil)tiofen-2-il]-7,7-dimetil-5-oxo-6,8-dihidro-4H-croman-3-carbonitrilo reside en su combinación específica de grupos funcionales, que confieren una reactividad química y una actividad biológica distintas. La presencia del grupo diclorofenil, en particular, aumenta su potencial como agente terapéutico al aumentar su afinidad de unión a ciertos objetivos moleculares .
Propiedades
Fórmula molecular |
C22H18Cl2N2O2S |
|---|---|
Peso molecular |
445.4 g/mol |
Nombre IUPAC |
2-amino-4-[5-(2,4-dichlorophenyl)thiophen-2-yl]-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile |
InChI |
InChI=1S/C22H18Cl2N2O2S/c1-22(2)8-15(27)20-16(9-22)28-21(26)13(10-25)19(20)18-6-5-17(29-18)12-4-3-11(23)7-14(12)24/h3-7,19H,8-9,26H2,1-2H3 |
Clave InChI |
QCDVNSSZIKWJDA-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC2=C(C(C(=C(O2)N)C#N)C3=CC=C(S3)C4=C(C=C(C=C4)Cl)Cl)C(=O)C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


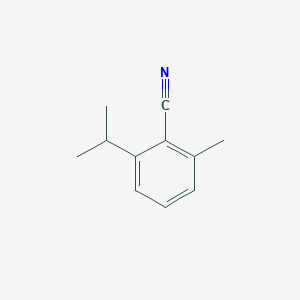
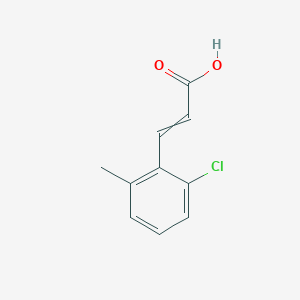
![(5E)-5-[(5-chloro-2-methoxyphenyl)methylidene]-2-sulfanyl-1,3-thiazol-4-one](/img/structure/B12444088.png)

![Ethyl 4-[3-oxo-3-(phenylamino)propyl]piperazine-1-carboxylate hydrochloride](/img/structure/B12444095.png)
![8-Nitro-spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B12444107.png)
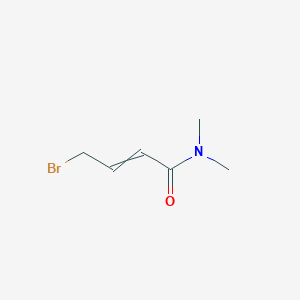
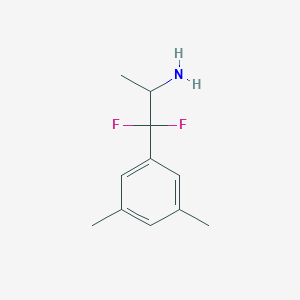
![2-methyl-N-[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]propanamide](/img/structure/B12444119.png)
![4,4'-({4-[(3-methylbenzyl)oxy]phenyl}methanediyl)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)](/img/structure/B12444128.png)

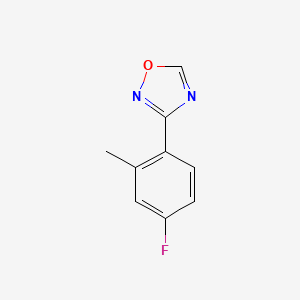
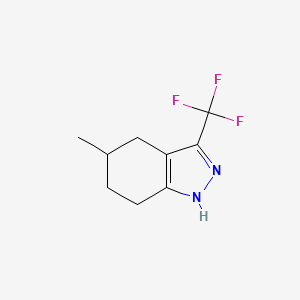
![Benzyl 7-methoxyspiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B12444163.png)
